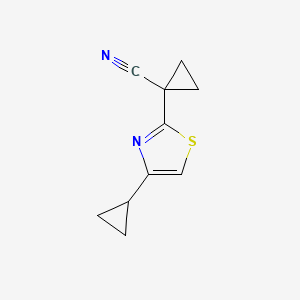
1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C10H10N2S It is known for its unique structure, which includes a cyclopropyl group attached to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile typically involves the reaction of 2-(4-cyclopropylthiazol-2-yl)acetonitrile with 1,2-dibromoethane. The reaction mixture is stirred at room temperature overnight, leading to the formation of the desired compound . The reaction conditions are mild, and the process involves the evolution of gas, indicating a chemical transformation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of common reagents and mild reaction conditions makes it feasible for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The cyclopropyl and thiazole groups play a crucial role in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarbonitrile: A simpler compound with a cyclopropyl group and a nitrile group.
Thiazole derivatives: Compounds containing the thiazole ring, which may have similar biological activities.
Uniqueness
1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile is unique due to the combination of the cyclopropyl group and the thiazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Actividad Biológica
1-(4-Cyclopropylthiazol-2-YL)cyclopropane-1-carbonitrile, a heterocyclic compound, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies, drawing from various scientific sources.
- Chemical Formula : C10H10N2S
- Molecular Weight : 190.26 g/mol
- CAS Number : 1433707-68-6
Structural Features
The compound features a cyclopropyl group attached to a thiazole ring and a carbonitrile functional group, which may contribute to its biological activities.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds that inhibit the Wee1 kinase have shown promise in enhancing the efficacy of chemotherapy by preventing cell cycle arrest in p53-deficient tumors .
Table 1: Summary of Antitumor Studies
Structure-Activity Relationship (SAR)
The efficacy of thiazole derivatives often hinges on their structural characteristics. The presence of electron-withdrawing groups and specific substituents can enhance biological activity. For instance, modifications on the cyclopropyl moiety or variations in the thiazole ring can lead to significant changes in potency against cancer cells or pathogens .
Case Study 1: Antitumor Efficacy in Preclinical Models
A study evaluated the antitumor effects of various thiazole derivatives, including those structurally related to this compound. The results demonstrated that certain derivatives effectively inhibited tumor growth in xenograft models by targeting key signaling pathways involved in cell proliferation and survival .
Case Study 2: Inhibition of Protein Kinases
Research focusing on the inhibition of protein kinases such as CDK2 and Abl revealed that specific thiazole derivatives could selectively inhibit these kinases at micromolar concentrations. This suggests that structural modifications could enhance selectivity and potency against targeted kinases relevant in cancer therapy .
Propiedades
Fórmula molecular |
C10H10N2S |
|---|---|
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
1-(4-cyclopropyl-1,3-thiazol-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H10N2S/c11-6-10(3-4-10)9-12-8(5-13-9)7-1-2-7/h5,7H,1-4H2 |
Clave InChI |
HJXRATFSRIPFHH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CSC(=N2)C3(CC3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















